molecular formula C7H6KNO2 B14096875 Potassium 2-(pyridin-2-yl)acetate

Potassium 2-(pyridin-2-yl)acetate

Cat. No.: B14096875
M. Wt: 175.23 g/mol
InChI Key: JAFBEDUWMIRLAM-UHFFFAOYSA-M
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Description

Potassium 2-(pyridin-2-yl)acetate is an organometallic compound with the molecular formula C₇H₆KNO₂ and a molecular weight of 199.23 g/mol. It is synthesized via the hydrolysis of methyl 2-(pyridin-2-yl)acetate using aqueous potassium hydroxide (KOH) under reflux conditions, yielding a bright orange reaction mixture that is subsequently concentrated . This compound is a key intermediate in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions. For instance, it has been employed in the Liu group’s methodology to synthesize aryl(di)azinylmethanes by reacting with (hetero)aryl bromides and triflates, achieving yields of 70–95% . Its potassium counterion enhances solubility in polar solvents, facilitating its use in high-throughput catalytic applications.

Properties

Molecular Formula

C7H6KNO2

Molecular Weight

175.23 g/mol

IUPAC Name

potassium;2-pyridin-2-ylacetate

InChI

InChI=1S/C7H7NO2.K/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);/q;+1/p-1

InChI Key

JAFBEDUWMIRLAM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=NC(=C1)CC(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-(pyridin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-(pyridin-2-yl)acetic acid with potassium hydroxide. The reaction typically takes place in an aqueous medium, where the acid reacts with the base to form the potassium salt.

Another method involves the use of potassium carbonate as a base. In this process, 2-(pyridin-2-yl)acetic acid is dissolved in a suitable solvent, such as methanol or ethanol, and potassium carbonate is added. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Typically, the reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(pyridin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The acetate group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran or ethanol.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can result in various functionalized pyridine compounds.

Scientific Research Applications

Potassium 2-(pyridin-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and coordination complexes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of potassium 2-(pyridin-2-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related pyridinyl acetate derivatives share a common backbone but differ in counterions, ester groups, or substituents, leading to variations in physicochemical properties, reactivity, and applications. Below is a comparative analysis of potassium 2-(pyridin-2-yl)acetate and its analogs:

Table 1: Structural and Functional Comparison of Pyridinyl Acetate Derivatives

Compound Name Molecular Formula MW (g/mol) Physical State Synthesis Method Key Reactivity/Applications
This compound C₇H₆KNO₂ 199.23 Solid Hydrolysis of methyl ester with KOH Cross-coupling with aryl halides (70–95% yields)
Methyl 2-(pyridin-2-yl)acetate C₈H₉NO₂ 151.16 Liquid Esterification of 2-(pyridin-2-yl)acetic acid with methanol Intermediate for pharmaceuticals; hydrolyzed to carboxylic acids
Ethyl 2-(pyridin-2-yl)acetate C₉H₁₁NO₂ 165.19 Pale yellow liquid Acetylation of 2-(pyridin-2-yl)ethanol with acetic anhydride Solvent-compatible ester; used in peptide synthesis
Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate C₈H₅F₃NNaO₂ 235.12 Hygroscopic solid Not explicitly detailed; likely via sodium hydroxide hydrolysis of ethyl ester Pharmaceutical research (trifluoromethyl group enhances bioavailability)
Potassium 2-{3-Oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate C₈H₆KN₃O₃ 231.24 Pale yellow solid Multi-step synthesis involving triazolo-pyridine intermediates Niche applications in metalloenzyme inhibition studies; limited solubility in non-polar solvents

Research Findings and Performance Metrics

  • Catalytic Efficiency : this compound demonstrated 95% yield in coupling with 4-bromotoluene, outperforming ethyl analogs in similar reactions .
  • Thermal Stability : Methyl and ethyl esters decompose above 200°C , whereas potassium salts remain stable up to 250°C , enabling high-temperature applications .

Biological Activity

Potassium 2-(pyridin-2-yl)acetate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and implications for therapeutic applications, supported by relevant data tables and case studies.

This compound can be synthesized through the neutralization of 2-(pyridin-2-yl)acetic acid with potassium hydroxide. The general procedure involves:

  • Preparation of Reactants : Dissolving 2-(pyridin-2-yl)acetic acid in a suitable solvent.
  • Neutralization : Adding potassium hydroxide to the solution while stirring.
  • Crystallization : Allowing the solution to cool, leading to the crystallization of this compound.

This compound has a molecular formula of C_8H_8KNO_2 and a molecular weight of approximately 189.25 g/mol.

1. Antimicrobial Properties

Research indicates that compounds containing the pyridine nucleus, including this compound, exhibit significant antimicrobial properties. A review highlighted various pyridine derivatives with notable antibacterial and antiviral activities, suggesting that modifications in their structure can enhance these properties .

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundAntibacterialNot specified
ACP1aAntibacterial64 μg/mL
ACP1bAntibacterial16 μg/mL

The specific MIC for this compound has not been explicitly stated in available literature, but its structural similarity to other active compounds suggests potential efficacy against various pathogens.

2. Enzyme Modulation

This compound may modulate enzyme activity, which is crucial for drug development. Its interaction with enzymes and receptors implies potential therapeutic applications in treating diseases where enzyme inhibition or activation is beneficial.

3. Case Studies

A study on related pyridine derivatives demonstrated their ability to affect cellular processes in Chlamydia infections. The compounds were found to alter chlamydial inclusion sizes and morphology in infected cells, indicating a mechanism of action that could be relevant for this compound .

Toxicity and Safety Profile

Preliminary toxicity assessments are essential for evaluating the safety of this compound. In vitro studies on human cell lines have shown that certain pyridine derivatives do not exhibit significant toxicity, which is promising for future therapeutic applications .

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